N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide
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Overview
Description
N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes cyano and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of the 4-cyano-2,5-difluorophenyl precursor, which is then reacted with 3,3-difluoro-2,2-dimethylpropanoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-2,5-difluorophenylboronic acid
- 3,3-difluoro-2,2-dimethylpropanoyl chloride
Uniqueness
Compared to similar compounds, N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide is unique due to its combination of cyano and difluorophenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.
Properties
IUPAC Name |
N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c1-12(2,10(15)16)11(19)18-9-4-7(13)6(5-17)3-8(9)14/h3-4,10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQHAFRTQYCSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)NC1=C(C=C(C(=C1)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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